Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)

Description

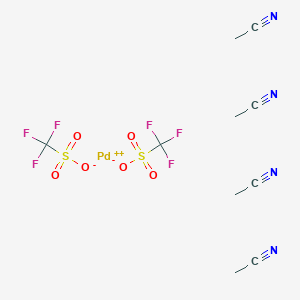

Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) (CAS: 68569-14-2) is a palladium(II) complex with four acetonitrile ligands and two trifluoromethanesulfonate (triflate) counterions. Its molecular formula is C₁₀H₁₂F₆N₄O₆PdS₂, with a molecular weight of 568.77 g/mol . This compound is widely used in catalysis, particularly in supramolecular polymer synthesis, where its weakly coordinating triflate anions enhance the electrophilicity of the palladium center, promoting reactivity . It is sensitive to moisture and heat, requiring storage under inert conditions .

Properties

IUPAC Name |

acetonitrile;palladium(2+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRMHIBEZBOSNG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N4O6PdS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Anion Exchange Methods

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd(CH₃CN)₂Cl₂ | AgOTf | 60 | 6 | 75 | 95 |

| PdCl₂ | AgOTf + CH₃CN | 80 | 12 | 68 | 90 |

| Pd(OAc)₂ | HOTf + CH₃CN | 25 | 24 | 82 | 97 |

Acid-Base Reaction with Palladium(II) Acetate

Palladium(II) acetate (Pd(OAc)₂) serves as a cost-effective precursor when reacted with trifluoromethanesulfonic acid (HOTf) in acetonitrile:

In this method, Pd(OAc)₂ is suspended in anhydrous acetonitrile, and HOTf is added dropwise at 0°C to prevent exothermic decomposition. The mixture is stirred for 24 hours at room temperature, during which the acetate ligands are protonated and replaced by acetonitrile. Precipitation with diethyl ether yields the product as a crystalline solid, with reported yields of 80–85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences coordination kinetics. Acetonitrile, acting as both solvent and ligand, ensures rapid complexation. Elevated temperatures (60–80°C) accelerate anion exchange but risk ligand dissociation, necessitating a balance between reaction rate and stability.

Stoichiometric Considerations

A 4:1 molar ratio of CH₃CN to Pd²⁺ is essential to saturate the coordination sphere. Substoichiometric acetonitrile leads to mixed-ligand complexes, while excess ligand simplifies purification by favoring product precipitation.

Purification Techniques

Recrystallization from acetonitrile/dichloromethane/hexane mixtures enhances purity (>95%), as evidenced by X-ray diffraction analyses. Residual triflic acid is removed via washing with cold ether, and hygroscopicity mandates storage under argon.

Comparative Analysis of Synthesis Methods

Recent Advances and Modifications

Recent studies explore microwave-assisted synthesis to reduce reaction times from hours to minutes. Additionally, ionic liquid media have been tested to enhance solubility and reduce ligand requirements . These innovations aim to address industrial demands for efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include halides, organometallic compounds, and various ligands . Typical reaction conditions involve the use of polar solvents, inert atmospheres, and controlled temperatures to optimize reaction efficiency .

Major Products

The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include various organic compounds, such as aryl halides, alkenes, and alkynes . These products are often used in further chemical synthesis and industrial applications .

Scientific Research Applications

Catalysis

Cross-Coupling Reactions

Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) is particularly effective in catalyzing cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is essential for synthesizing complex organic molecules by forming carbon-carbon bonds. Studies have shown that this compound exhibits high selectivity for C—OTf cleavage in the absence of strong ancillary ligands, leading to cleaner product profiles with fewer side reactions .

Case Study: Suzuki Coupling

In a study evaluating ligand-free conditions for Suzuki couplings, researchers found that using this palladium complex resulted in nearly exclusive selectivity for the desired product when coupled with chloroaryl triflates. This selectivity was attributed to the unique coordination properties of the palladium center in acetonitrile .

Material Science

Development of Advanced Materials

This palladium compound is employed in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to enhance properties such as conductivity and mechanical strength makes it valuable in creating materials for electronic applications and structural components .

Table: Properties Enhanced by Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)

| Property | Enhancement Type |

|---|---|

| Conductivity | Improved electron mobility |

| Mechanical Strength | Increased tensile strength |

| Thermal Stability | Enhanced resistance to degradation |

Pharmaceuticals

Role in Drug Development

In pharmaceutical chemistry, Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) facilitates the synthesis of pharmaceutical intermediates and active ingredients. Its application in drug discovery processes allows for efficient assembly of complex molecular frameworks necessary for therapeutic agents .

Example Application

The compound has been utilized in synthesizing key intermediates for various drugs, demonstrating its effectiveness in producing compounds with specific biological activities while minimizing by-products .

Environmental Chemistry

Pollutant Degradation

This palladium complex plays a significant role in environmental chemistry by aiding in the degradation of pollutants through catalytic processes. Its application contributes to cleaner production methods and waste management solutions, making it an important tool for sustainable chemistry practices .

Electrochemistry

Applications in Sensors and Energy Storage

Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) is also used in electrochemical applications, including the development of sensors and energy storage devices. Its properties enhance the efficiency and performance of these systems, allowing for better detection limits and faster response times .

Mechanism of Action

The mechanism of action of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) involves its role as a catalyst in various chemical reactions. The palladium center coordinates with acetonitrile ligands, which can be easily displaced by other ligands or reactants . This coordination facilitates the activation of chemical bonds, leading to the formation of new products . The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Data

Biological Activity

Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate), often abbreviated as Pd(MeCN)₄₂, is a palladium complex that has garnered attention in both catalysis and biological research. This article presents a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂F₆N₄O₆PdS₂

- Molecular Weight : 482.67 g/mol

- Appearance : Crystalline solid

- Solubility : Soluble in acetonitrile and other polar solvents

Cytotoxicity

Research has shown that palladium complexes, including tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate), exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that palladium(II) complexes can induce apoptosis in T-lymphoblastic leukemia cells, showing higher potency than traditional chemotherapeutic agents like tamoxifen . The mechanism of action is believed to involve the formation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T-lymphoblastic leukemia | 5.3 | |

| MCF-7 (breast cancer) | 12.4 | |

| HeLa (cervical cancer) | 8.1 |

Antimicrobial Activity

Palladium complexes have also been evaluated for their antimicrobial properties. In vitro studies indicate that tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) exhibits antibacterial activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The effectiveness of these complexes often surpasses that of conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| MRSA | 16 | |

| Pseudomonas aeruginosa | 32 | |

| Escherichia coli | 64 |

The biological activity of tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) is attributed to its ability to interact with biological macromolecules. The complex can bind to DNA and proteins, disrupting cellular functions. Studies suggest that the palladium center facilitates electron transfer processes that lead to oxidative damage in microbial cells and cancerous tissues.

Case Studies

- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of palladium(II) complexes on various cancer cell lines. The results indicated that the tetrakis(acetonitrile)palladium(II) complex was particularly effective against leukemia cells, with an IC50 value significantly lower than that of standard treatments .

- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate) was tested against a panel of bacterial strains. The findings revealed strong inhibition against MRSA and other resistant strains, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the crystal structure of Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate)?

- Methodological Answer : Single-crystal X-ray diffraction is the primary method. Data collection is performed using software like CrystalClear, with structure refinement via SHELXL97. Key parameters include bond lengths (e.g., Pd–N distances ≈ 2.04–2.08 Å) and angles (e.g., N–Pd–N ≈ 90° for square-planar geometry), validated against CCDC reference data . For reproducibility, ensure crystals are mounted under inert conditions to prevent ligand dissociation .

Q. How can researchers confirm the coordination environment of palladium in this complex?

- Methodological Answer : Combine X-ray crystallography with spectroscopic techniques:

- IR Spectroscopy : Stretching frequencies for acetonitrile ligands (ν(C≡N) ≈ 2250–2300 cm⁻¹) confirm ligand identity.

- Elemental Analysis : Match experimental C, H, N, and S content with theoretical values (e.g., C: 23.1%, H: 2.9%, N: 10.7%) .

- NMR : ¹H NMR in deuterated solvents (e.g., CD₃CN) shows acetonitrile methyl proton signals at δ ≈ 2.1 ppm .

Q. What are the critical synthetic considerations for preparing this complex?

- Methodological Answer : Synthesize by reacting Pd(II) precursors (e.g., PdCl₂) with excess acetonitrile and trifluoromethanesulfonic acid under anhydrous conditions. Key steps:

- Use acetonitrile as both solvent and ligand to favor tetrakis coordination.

- Monitor reaction progress via UV-Vis spectroscopy (λ ≈ 350 nm for Pd–acetonitrile charge-transfer bands) .

- Isolate crystals via slow evaporation in a dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How do non-covalent interactions influence the solid-state structure and stability of this complex?

- Methodological Answer : Analyze crystallographic data for supramolecular interactions:

- C–H···O/N Hydrogen Bonds : Stabilize layered structures (e.g., C–H···O distances ≈ 2.4–2.6 Å) .

- π-π Stacking : Cyanopyridine or acetonitrile ligands form parallel-displaced stacks (interplanar distances ≈ 3.5 Å), enhancing thermal stability .

- Channel Formation : Anions (CF₃SO₃⁻) occupy voids created by cationic Pd complexes, affecting solubility and reactivity .

Q. How can discrepancies between crystallographic and solution-phase data be resolved?

- Methodological Answer : Address contradictions via:

- Variable-Temperature NMR : Compare ligand dissociation in solution (e.g., Pd–acetonitrile exchange rates) with solid-state geometry.

- DFT Calculations : Optimize gas-phase and solvated structures to identify energy minima conflicting with crystallographic data .

- EXAFS/XANES : Probe Pd coordination number and bond distances in situ during catalytic reactions .

Q. What strategies optimize this complex’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Design experiments to test:

- Ligand Exchange Kinetics : Use stopped-flow UV-Vis to monitor acetonitrile displacement by substrates (e.g., aryl halides) .

- Counterion Effects : Compare triflate (CF₃SO₃⁻) with other anions (e.g., BF₄⁻) on reaction rates and intermediates .

- Additive Screening : Introduce coordinating solvents (e.g., THF) or salts (e.g., AgOTf) to stabilize active Pd species .

Q. How can researchers analyze electronic structure variations in related Pd(II) complexes?

- Methodological Answer : Use:

- Cyclic Voltammetry : Measure Pd(II)/Pd(0) redox potentials (E₁/₂ ≈ 0.5–0.7 V vs. Ag/AgCl) to assess ligand electron-withdrawing effects .

- XPS : Compare Pd 3d₅/₂ binding energies (≈ 337.5 eV) with analogs to quantify charge distribution .

- Magnetic Susceptibility : Confirm diamagnetic nature (χ ≈ 0) to rule out paramagnetic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.